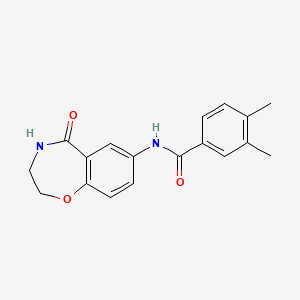
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound with potential applications in multiple scientific and industrial fields. Its structure includes a thiazolidine-2,4-dione core, a piperidine ring, and a trifluoromethyl-substituted phenyl group, indicating a complex, multi-functional molecular architecture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. Key steps often include:
Formation of the thiazolidine-2,4-dione ring through cyclization reactions.
Introduction of the piperidine ring via nucleophilic substitution or condensation reactions.
Attachment of the chlorophenyl and trifluoromethyl groups through Friedel-Crafts acylation or other electrophilic aromatic substitution methods. Reaction conditions may involve anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production might scale up these reactions using continuous flow chemistry, automation, and robust purification techniques like crystallization or chromatography. The specifics would depend on the target application and desired production scale.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, such as:
Oxidation: Particularly at the thiazolidine ring or the phenyl substituents.
Reduction: Possible at the carbonyl groups or double bonds.
Substitution: The piperidine ring can be functionalized through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation reactions might employ reagents like KMnO4 or H2O2.
Reduction reactions might use NaBH4 or LiAlH4.
Substitution reactions could involve halogenating agents or Grignard reagents.
Major Products Formed: The products depend on the specific reactions but could include various hydroxylated, alkylated, or acylated derivatives.
Aplicaciones Científicas De Investigación
This compound has broad applications in research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Studied for pharmacological properties, potential therapeutic effects, and as a lead compound in drug discovery.
Industry: Applied in developing advanced materials, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione depends on its specific application. For instance, in medicinal chemistry, it might act by:
Binding to specific proteins or receptors.
Inhibiting enzymes involved in disease pathways.
Modulating signal transduction or gene expression.
Comparación Con Compuestos Similares
Compared to similar compounds, this compound's uniqueness lies in its trifluoromethyl-substituted phenyl group, which enhances its chemical stability and biological activity. Similar compounds might include:
Other thiazolidine-2,4-dione derivatives.
Piperidine-substituted analogs.
Compounds with similar electrophilic aromatic substitution patterns.
Each of these similar compounds has unique structural features and applications, highlighting the distinctiveness of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione.
Let me know if there are more details you'd like to dive into!
Propiedades
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c19-14-3-1-11(9-13(14)18(20,21)22)2-4-15(25)23-7-5-12(6-8-23)24-16(26)10-28-17(24)27/h1,3,9,12H,2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQANHHGNPVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid](/img/structure/B2671258.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
![8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2671261.png)

![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)

![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)

![6-methoxy-2-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2671280.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)
